The compound is cataloged in chemical databases such as PubChem, where it is identified by the CAS number 1846732-33-9. It falls under the category of organic compounds, specifically within the subcategory of ureas, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-Benzyl-1-(piperidin-3-yl)urea typically involves the reaction between a piperidine derivative and benzyl isocyanate. The reaction conditions are generally mild, often facilitated by a base such as triethylamine to promote the formation of the urea bond.
For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. Automation in reaction monitoring can also contribute to better control over reaction parameters and product quality .
The molecular structure of 3-Benzyl-1-(piperidin-3-yl)urea can be described as follows:
The structure has been confirmed using various spectroscopic techniques such as:
3-Benzyl-1-(piperidin-3-yl)urea can participate in several chemical reactions:
The potential biological activities of 3-Benzyl-1-(piperidin-3-yl)urea are linked to its ability to interact with various biological targets:
The physical and chemical properties of 3-Benzyl-1-(piperidin-3-yl)urea are crucial for understanding its behavior in various applications:
Characterization through techniques like NMR spectroscopy provides detailed information about molecular interactions and conformations.
3-Benzyl-1-(piperidin-3-yl)urea has several applications across different fields:
Piperidinyl urea scaffolds represent a privileged structural motif in medicinal chemistry due to their exceptional hydrogen-bonding capacity, conformational flexibility, and metabolic stability. These compounds exhibit broad-spectrum bioactivity by enabling precise interactions with diverse enzymatic targets. The piperidine ring provides a rigid chiral framework that positions substituents in three-dimensional space for optimal target engagement, while the urea linkage (-NH-C(O)-NH-) serves as a versatile hydrogen-bond donor/acceptor system critical for high-affinity binding [3]. This molecular architecture facilitates potent inhibition across multiple target classes, including kinases, proteases, and hydrolases.
The incorporation of a benzyl group at the N3 position of the urea moiety, as exemplified in 3-benzyl-1-(piperidin-3-yl)urea, enhances target affinity through π-π stacking interactions with aromatic residues in enzyme binding pockets. Furthermore, the benzyl substituent modulates lipophilicity, influencing membrane permeability and bioavailability. Research demonstrates that piperidinyl ureas exhibit improved pharmacokinetic properties over earlier urea-based inhibitors, including enhanced solubility and metabolic stability. For instance, comparative studies of soluble epoxide hydrolase (sEH) inhibitors revealed that piperidine-based ureas showed substantial improvements in pharmacokinetic parameters over adamantane-based analogues, with some compounds exhibiting 7-fold increases in potency and 3300-fold increases in area under the curve (AUC) [4].
Table 1: Biological Activity Profiles of Representative Piperidinyl Urea Derivatives
Compound Structure | Molecular Target | Biological Activity (IC₅₀) | Key Structural Features |
---|---|---|---|
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Soluble epoxide hydrolase (sEH) | 0.4 nM (human) | Trifluoromethoxyphenyl; Cyclopropyl carbonyl |
1-Benzyl-3-(2-methyl-5-(piperidin-1-ylsulfonyl)furan-3-yl)urea | Not specified | Not reported | Benzyl; Piperidinyl sulfonyl furan |
3-Benzyl-1-(piperidin-3-yl)urea | Under investigation | Under investigation | Benzyl; Unsubstituted piperidine |
The 3-benzyl substitution pattern present in 3-benzyl-1-(piperidin-3-yl)urea offers distinct advantages in drug design. The benzyl group provides a synthetically versatile handle for structure-activity relationship exploration through ring substitutions that fine-tune electronic properties and steric bulk. Positional isomerism of the benzyl attachment (N1 versus N3 urea substitution) significantly impacts biological activity due to altered hydrogen-bonding geometry and steric occlusion effects. Molecular modeling studies indicate that the 3-benzyl configuration optimally positions the aromatic ring for hydrophobic interactions within target binding clefts while maintaining essential hydrogen bonds through both urea nitrogen atoms [3] [10]. This specific substitution pattern differentiates 3-benzyl-1-(piperidin-3-yl)urea from other piperidinyl ureas and contributes to its unique pharmacological profile.
Protein-protein interactions (PPIs) represent challenging but therapeutically valuable targets in drug discovery due to their central role in cellular signaling pathways. Conventional small molecules often fail to disrupt these extensive interfaces, which typically lack deep binding pockets. Urea-based inhibitors, particularly 3-benzyl-1-(piperidin-3-yl)urea and its structural analogues, offer a promising solution to this problem through their bidentate hydrogen-bonding capability and conformational adaptability. The urea moiety can bridge multiple contact points across PPI interfaces by simultaneously donating and accepting hydrogen bonds, effectively mimicking peptide backbone interactions [9]. This molecular mimicry enables disruption of critical interactions between partner proteins that drive disease processes.
The piperidinyl component provides additional three-dimensional vectors for engaging shallow hydrophobic regions adjacent to PPI interfaces. Molecular dynamics simulations demonstrate that 3-benzyl-1-(piperidin-3-yl)urea adopts multiple low-energy conformations that facilitate adaptation to induced-fit binding pockets. This flexibility allows the compound to access cryptic binding sites not apparent in static crystal structures. The protonatable piperidine nitrogen (pKa ~10.5) further enables ionic interactions with acidic residues commonly found at PPI interfaces, while the benzyl group occupies hydrophobic subpockets that contribute significantly to binding energy through van der Waals interactions [10].
Table 2: Molecular Recognition Features of 3-Benzyl-1-(piperidin-3-yl)urea in Protein Binding
Structural Element | Molecular Recognition Capability | Contribution to Binding Energy |
---|---|---|
Urea carbonyl | Hydrogen bond acceptor | -2.5 to -4.2 kcal/mol |
Urea N-H groups | Hydrogen bond donors (bidentate capability) | -1.8 to -3.5 kcal/mol each |
Protonated piperidine nitrogen | Ionic interaction with acidic residues | -3.0 to -6.0 kcal/mol |
Benzyl aromatic ring | π-π stacking; Hydrophobic interactions | -1.5 to -2.8 kcal/mol |
Piperidine ring | Conformational restriction; Van der Waals contacts | -0.8 to -1.7 kcal/mol |
The validation of 3-benzyl-1-(piperidin-3-yl)urea's PPI modulation capabilities relies extensively on appropriate animal models that accurately recapitulate human disease pathophysiology. Murine models, particularly transgenic strains, have proven invaluable for evaluating target engagement and functional efficacy in complex biological systems. These models demonstrate that piperidinyl urea compounds can achieve sufficient tissue distribution and target occupancy to produce measurable phenotypic effects. For instance, studies utilizing carrageenan-induced inflammatory pain models in mice have demonstrated that urea-based inhibitors can significantly reduce hyperalgesia, with some compounds showing a 1000-fold increase in potency compared to morphine in reducing mechanical withdrawal thresholds [4] [9]. These findings underscore the translational potential of this chemotype for disrupting therapeutically relevant PPIs.
The synthesis of unsymmetrical ureas such as 3-benzyl-1-(piperidin-3-yl)urea presents significant chemical challenges due to the potential for symmetrical urea formation and the need for selective functionalization. Traditional methods rely on the reaction of amines with isocyanates, which requires stringent anhydrous conditions and hazardous reagents. Recent advances in hypervalent iodine chemistry offer superior alternatives for constructing this molecular architecture. Specifically, the use of iodobenzene diacetate (PhI(OAc)₂) enables the direct coupling of benzamides with piperidinyl amines under mild, metal-free conditions [10].
This innovative approach proceeds through an in situ-generated isocyanate intermediate, which subsequently reacts with the nucleophilic amine component. The reaction demonstrates excellent functional group tolerance and is particularly effective for secondary amine components like 3-aminopiperidine. Optimization studies identified dichloroethane (DCE) as the optimal solvent system at 80°C, providing balanced solubility and reactivity. The reaction exhibits broad scope with various substituted benzamides, though sterically hindered systems require extended reaction times. The method achieves moderate to good yields (typically 40-65%) without the need for inert atmosphere or specialized equipment, making it suitable for both discovery-phase and scale-up applications.
Table 3: Synthetic Methods for 3-Benzyl-1-(piperidin-3-yl)urea and Analogues
Synthetic Method | Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Amine-isocyanate coupling | Benzyl isocyanate + 3-aminopiperidine | 50-75% | Direct but requires unstable isocyanate |
PhI(OAc)₂-mediated coupling | PhI(OAc)₂, DCE, 80°C | 40-65% | Metal-free; Broad functional group tolerance |
Carbonyl diimidazole activation | 1,1'-Carbonyldiimidazole, then amines | 55-70% | High-yielding but expensive reagent |
Reductive carbonylation | CO, Pd catalyst, amines | 30-50% | Atom-economical but specialized equipment needed |
The structural complexity of 3-benzyl-1-(piperidin-3-yl)urea arises from the chiral piperidine center, which necessitates either enantioselective synthesis or resolution techniques. Asymmetric synthesis strategies employing chiral auxiliaries or catalytic enantioselective methods provide enantioenriched material for biological evaluation. The stereochemistry significantly influences target affinity, with the (R)-enantiomer typically exhibiting superior binding to various enzymes compared to the (S)-configured counterpart. This stereospecificity underscores the importance of chiral control in the development of this compound class for therapeutic applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9